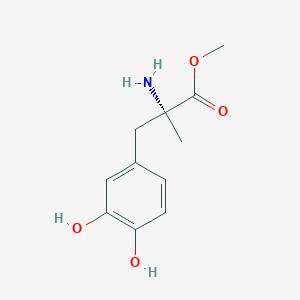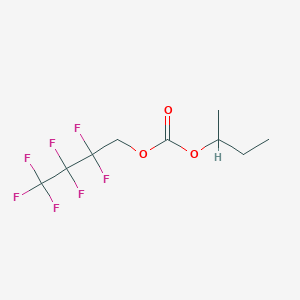![molecular formula C21H25NO B12090205 rac-4-Benzyl-9-methoxy-1,2,3,4,4a,5,6,10b-octahydro-benzo[f]quinoline](/img/structure/B12090205.png)
rac-4-Benzyl-9-methoxy-1,2,3,4,4a,5,6,10b-octahydro-benzo[f]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HW 173 is a chemical compound known for its specific affinity for sigma receptors. It is the (trans)-isomer and has a molecular formula of C21H25NO with a molecular weight of 307.43 . Sigma receptors are involved in various physiological and pathological processes, making HW 173 a compound of interest in scientific research.
Métodos De Preparación
The synthesis of HW 173 involves several steps, typically starting with the preparation of the appropriate precursors. The synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield. Industrial production methods for HW 173 are not widely documented, but they likely involve standard organic synthesis techniques, including purification and crystallization processes .
Análisis De Reacciones Químicas
HW 173 undergoes various chemical reactions, including:
Oxidation: HW 173 can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert HW 173 into its reduced forms.
Substitution: HW 173 can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Aplicaciones Científicas De Investigación
HW 173 has several scientific research applications, particularly due to its affinity for sigma receptors:
Chemistry: Used as a reference compound in studies involving sigma receptors.
Biology: Investigated for its role in modulating cellular processes through sigma receptor interaction.
Medicine: Explored for potential therapeutic applications in treating neurological disorders and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting sigma receptors
Mecanismo De Acción
The mechanism of action of HW 173 involves its interaction with sigma receptors. Sigma receptors are proteins that modulate various cellular functions, including ion channel activity, neurotransmitter release, and cell survival. HW 173 binds to these receptors, influencing their activity and downstream signaling pathways. This interaction can lead to changes in cellular processes, making HW 173 a valuable tool in studying sigma receptor functions .
Comparación Con Compuestos Similares
HW 173 is unique due to its specific affinity for sigma receptors. Similar compounds include:
Haloperidol: An antipsychotic drug that also binds to sigma receptors but has a broader range of targets.
Pentazocine: An analgesic that interacts with sigma receptors but has different pharmacological effects.
DTG (1,3-Di-o-tolylguanidine): A sigma receptor ligand used in research but with different binding properties compared to HW 173. The uniqueness of HW 173 lies in its high specificity and affinity for sigma receptors, making it a preferred choice for studies focused on these receptors
Propiedades
Fórmula molecular |
C21H25NO |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
4-benzyl-9-methoxy-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinoline |
InChI |
InChI=1S/C21H25NO/c1-23-18-11-9-17-10-12-21-19(20(17)14-18)8-5-13-22(21)15-16-6-3-2-4-7-16/h2-4,6-7,9,11,14,19,21H,5,8,10,12-13,15H2,1H3 |
Clave InChI |
NSGMNJDNHSTYBY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(CCC3C2CCCN3CC4=CC=CC=C4)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate](/img/structure/B12090157.png)





![3-{[(5-Methylfuran-2-yl)methyl]amino}propan-1-ol](/img/structure/B12090190.png)
![4-Bromo-1-(cyclohexylmethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12090193.png)



